molecular formula C8H8BrClO2S B2512996 (4-Bromo-3-methylphenyl)methanesulfonyl chloride CAS No. 1531565-86-2

(4-Bromo-3-methylphenyl)methanesulfonyl chloride

Cat. No.: B2512996
CAS No.: 1531565-86-2
M. Wt: 283.56
InChI Key: IAGBSNVVYDJCRR-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8BrClO2S and a molecular weight of 283.57 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a bromine atom at the 4-position and a methyl group at the 3-position on the benzene ring. This compound is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional groups.

Scientific Research Applications

(4-Bromo-3-methylphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Safety and Hazards

“(4-Bromo-3-methylphenyl)methanesulfonyl chloride” is classified as dangerous . It causes severe skin burns and eye damage . Contact with water liberates toxic gas . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

As for future directions, “(4-Bromo-3-methylphenyl)methanesulfonyl chloride” is one of numerous organic compounds that are part of American Elements’s comprehensive catalog of life science products . This suggests potential applications in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylphenyl)methanesulfonyl chloride typically involves the sulfonylation of 4-bromo-3-methylbenzene. One common method includes the reaction of 4-bromo-3-methylbenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

    Reaction with Chlorosulfonic Acid:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation processes using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Biaryl Compounds: Formed through coupling reactions with boronic acids.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylphenyl)methanesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophilic sites on target molecules, leading to the formation of sulfonylated products. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-3-methylphenyl)methanesulfonyl chloride is unique due to the presence of both bromine and methanesulfonyl groups, which confer distinct reactivity and properties. This combination makes it a valuable reagent in organic synthesis and various chemical transformations.

Properties

IUPAC Name

(4-bromo-3-methylphenyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-6-4-7(2-3-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGBSNVVYDJCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CS(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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